molecular formula C16H15FN4S B12140140 5-(4-Fluorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine

5-(4-Fluorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine

Cat. No.: B12140140
M. Wt: 314.4 g/mol
InChI Key: GFCJWYZHENKDQF-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is a chemical compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves the reaction of 4-fluorobenzyl chloride with 4-methylthiobenzylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then cyclized with hydrazine hydrate to form the triazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

5-(4-Fluorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways are still under investigation, but it is thought to involve the inhibition of key enzymes involved in cell division and growth .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenyl N-(4-(methylthio)phenyl)carbamate
  • 5-(4-Fluorophenyl)-4-methyl-2-(methylthio)pyridine

Uniqueness

5-(4-Fluorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is unique due to its specific triazole structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or stability, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C16H15FN4S

Molecular Weight

314.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H15FN4S/c1-11-2-4-12(5-3-11)10-22-16-20-19-15(21(16)18)13-6-8-14(17)9-7-13/h2-9H,10,18H2,1H3

InChI Key

GFCJWYZHENKDQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=C(C=C3)F

Origin of Product

United States

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